molecular formula C17H21N3O3 B7551790 3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione

3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione

Cat. No. B7551790
M. Wt: 315.37 g/mol
InChI Key: NSJHZAMHYRRRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as MPD or Ro 15-4513 and is a potent antagonist of the GABA receptor. In

Mechanism of Action

MPD acts as a potent antagonist of the GABA receptor. It binds to the receptor and prevents the binding of GABA, which is a neurotransmitter that inhibits neuronal activity. By blocking the GABA receptor, MPD increases neuronal activity and can lead to the development of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPD are complex and depend on the dose and duration of exposure. In general, MPD can cause increased neuronal activity, seizures, and other neurological symptoms. MPD has also been shown to alter the expression of genes involved in neuronal signaling and to affect the levels of various neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPD in lab experiments is its potent and selective antagonism of the GABA receptor. This allows researchers to investigate the role of the GABA receptor in various physiological processes. However, the use of MPD in lab experiments is limited by its potential neurotoxicity and the risk of inducing seizures. Additionally, MPD has a short half-life and must be administered continuously to maintain its effects.

Future Directions

There are many potential future directions for research involving MPD. One area of interest is the development of new compounds that are more selective and less toxic than MPD. Additionally, MPD could be used to investigate the role of the GABA receptor in various neurological disorders, such as epilepsy and alcohol use disorder. Finally, MPD could be used as a research tool to study the effects of other drugs on the GABA receptor and to develop new treatments for neurological disorders.

Synthesis Methods

The synthesis of MPD involves a multi-step process that includes the reaction of 1-phenylimidazolidine-2,4-dione with 4-methylpiperidin-1-yl acetic acid followed by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to produce high yields of MPD with good purity.

Scientific Research Applications

MPD has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of the GABA receptor in various physiological processes. MPD has also been used to study the effects of alcohol on the brain and to investigate the mechanisms underlying alcohol withdrawal syndrome. Additionally, MPD has been used as a research tool to study the effects of other drugs on the GABA receptor.

properties

IUPAC Name

3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-13-7-9-18(10-8-13)15(21)11-20-16(22)12-19(17(20)23)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJHZAMHYRRRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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